5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
The compound with the identifier “5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol” is known as Albanin. It is a complex organic molecule with a unique structure that has garnered interest in various fields of scientific research. This compound is particularly noted for its interactions with cannabinoid receptors, making it a subject of study in pharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Albanin involves multiple steps, including the formation of various intermediate compounds. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups through a series of chemical reactions. These reactions often require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Albanin may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound’s purity, which is crucial for its applications in research and medicine.
Chemical Reactions Analysis
Types of Reactions
Albanin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Albanin include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of Albanin may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Albanin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different reagents and conditions on complex organic molecules.
Biology: Albanin’s interactions with cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Medicine: Research on Albanin includes its potential therapeutic effects, particularly in the treatment of conditions related to the endocannabinoid system, such as pain, inflammation, and neurological disorders.
Mechanism of Action
The mechanism by which Albanin exerts its effects involves its interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Albanin binds to these receptors, modulating their activity and influencing pathways involved in pain, inflammation, and other functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Albanin include other cannabinoid receptor ligands such as Kuwanon G. These compounds share structural similarities and interact with the same molecular targets, but they may differ in their potency, selectivity, and specific effects.
Uniqueness
What sets Albanin apart from similar compounds is its unique structure, which allows for specific interactions with cannabinoid receptors. This uniqueness makes it a valuable compound for studying the endocannabinoid system and exploring potential therapeutic applications.
Conclusion
Albanin (5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol) is a compound of significant interest in various fields of scientific research due to its unique structure and interactions with cannabinoid receptors. Its synthesis, chemical reactions, and applications in chemistry, biology, medicine, and industry highlight its versatility and potential for future discoveries.
Properties
IUPAC Name |
5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFIJWNVPWXSOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(O2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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